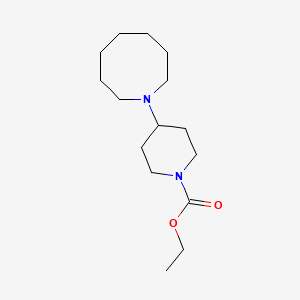
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as MI-219, is a small molecule inhibitor that has been studied for its potential in cancer treatment. MI-219 has been shown to be effective against a variety of cancer cell lines and has been studied extensively in preclinical models.
Mechanism of Action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide works by inhibiting the activity of the protein MDM2, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound allows p53 to accumulate in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing cell cycle arrest and apoptosis, this compound has been shown to inhibit tumor growth and metastasis in preclinical models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide is its specificity for MDM2, which minimizes off-target effects. This compound has also been shown to be effective against cancer stem cells, which are often resistant to chemotherapy and radiation therapy. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of more stable and soluble formulations of this compound, which would allow for more widespread use in experimental settings. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, there is interest in studying the potential of this compound in combination with immunotherapy, which has shown promise in cancer treatment. Finally, there is interest in developing novel MDM2 inhibitors that may have improved pharmacokinetic and pharmacodynamic properties compared to this compound.
Synthesis Methods
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential in cancer treatment. In preclinical studies, this compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-26-14-8-10(20(24)25)6-7-13(14)18-15(21)9-19-16(22)11-4-2-3-5-12(11)17(19)23/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTHBBMZHMPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)

![[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanol](/img/structure/B5012040.png)
![N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5012042.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5012053.png)

![2-methyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5012064.png)
![propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5012068.png)
![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)